N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound characterized by its complex molecular structure, which incorporates elements of both isoquinoline and furan. This multifaceted molecule has drawn significant attention in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:
Formation of 3,4-Dihydroisoquinoline: : The initial step might involve the formation of 3,4-dihydroisoquinoline through hydrogenation of isoquinoline.
Functionalization of Furan: : The furan moiety can be introduced via a reaction between furfural and a Grignard reagent to form a substituted furan.
Coupling Reactions: : The dihydroisoquinoline and furan derivatives are then coupled using appropriate linkers under catalytic conditions.
Oxalamide Formation: : Finally, the formation of the oxalamide involves condensation reactions using oxalyl chloride and the appropriate benzylamines under controlled temperatures and pH.
Industrial Production Methods
In an industrial setting, the synthesis would likely be streamlined to improve yield and purity. This could involve:
Continuous flow synthesis techniques to enhance reaction efficiency.
Use of green chemistry principles to minimize waste and improve sustainability.
Optimization of reaction conditions through high-throughput screening methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially at the furan ring, leading to furan epoxides or related derivatives.
Reduction: : Reduction can target the isoquinoline portion, potentially reducing double bonds to form dihydro derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially involving the benzyl and oxalamide groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Catalysts: : Palladium on carbon, copper(I) iodide for coupling reactions.
Solvents: : Dichloromethane, ethanol, acetonitrile, depending on the specific reaction.
Major Products
Oxidation Products: : Epoxides, hydroxylated derivatives.
Reduction Products: : Saturated isoquinoline derivatives.
Substitution Products: : Various benzyl-substituted and furan-modified products.
Scientific Research Applications
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide has several applications:
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and antitumor activities.
Industry: : May be used in the design of new materials or as a catalyst in specific industrial processes.
Mechanism of Action
The compound’s effects are mediated through interactions at the molecular level, often involving receptor binding or enzyme inhibition:
Molecular Targets: : Possible targets include neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: : Modulation of signaling pathways such as those involving cyclic AMP or mitogen-activated protein kinases.
Comparison with Similar Compounds
Compared to similar compounds, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide stands out due to its unique combination of isoquinoline, furan, and oxalamide groups:
Unique Features: : The fusion of these moieties grants the compound distinctive chemical and biological properties.
Similar Compounds: : Other compounds in the same class might include those with substitutions at the isoquinoline or furan rings, or alternative benzyl derivatives.
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18-8-10-19(11-9-18)15-26-24(29)25(30)27-16-22(23-7-4-14-31-23)28-13-12-20-5-2-3-6-21(20)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJABBHHRCMOQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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